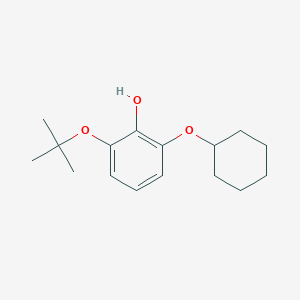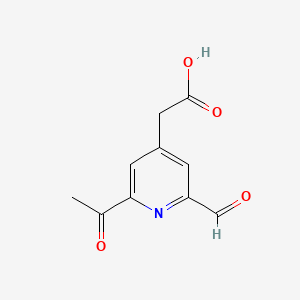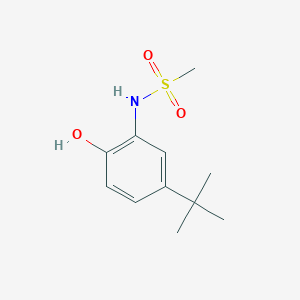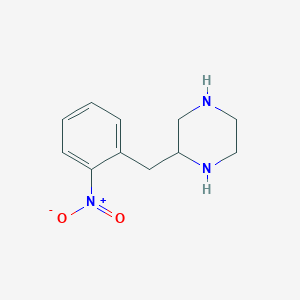
3-(Dimethylamino)-2-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL is an organic compound with a complex structure that includes a dimethylamino group and an isopropyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL typically involves the alkylation of phenol with isopropyl bromide in the presence of a base, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Applications De Recherche Scientifique
3-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isopropyl group may influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(DIMETHYLAMINO)-2-(METHYL)PHENOL: Similar structure but with a methyl group instead of an isopropyl group.
3-(DIMETHYLAMINO)-2-(ETHYL)PHENOL: Similar structure but with an ethyl group instead of an isopropyl group.
3-(DIMETHYLAMINO)-2-(TERT-BUTYL)PHENOL: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
3-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL is unique due to the presence of the isopropyl group, which can significantly affect its chemical reactivity and biological activity compared to its analogs. The steric and electronic effects of the isopropyl group can lead to distinct properties and applications.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H17NO/c1-8(2)11-9(12(3)4)6-5-7-10(11)13/h5-8,13H,1-4H3 |
Clé InChI |
KBEFJBPDGILERE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=C1O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)




